molecular formula C11H7F2NO3 B2819328 6,8-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 191730-01-5

6,8-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B2819328
CAS No.: 191730-01-5
M. Wt: 239.178
InChI Key: STUPHRLIADPRPQ-UHFFFAOYSA-N
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Description

6,8-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic organic compound belonging to the quinolone class of antibiotics. Quinolones are known for their broad-spectrum antibacterial activity, making them crucial in the treatment of various bacterial infections. This compound, in particular, is characterized by the presence of fluorine atoms at positions 6 and 8, a methyl group at position 1, and a carboxylic acid group at position 3 on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple steps:

    Starting Material Preparation: The synthesis begins with the preparation of a suitable quinoline derivative. For instance, 6,8-difluoroquinoline can be synthesized through the fluorination of quinoline using reagents like Selectfluor.

    Methylation: The next step involves the introduction of a methyl group at the nitrogen atom of the quinoline ring. This can be achieved using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃).

    Oxidation: The methylated quinoline derivative is then oxidized to introduce the keto group at position 4. This can be done using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Carboxylation: Finally, the carboxylic acid group is introduced at position 3 through a carboxylation reaction, often using carbon dioxide (CO₂) under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6,8-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group, altering the compound’s properties.

    Substitution: The fluorine atoms and other substituents on the quinoline ring can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives with additional keto or carboxyl groups, while reduction can produce hydroxyquinolines.

Scientific Research Applications

6,8-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its antibacterial properties and potential use in developing new antibiotics.

    Medicine: Investigated for its efficacy against various bacterial infections, particularly those resistant to other antibiotics.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different substituents on the quinoline ring.

    Levofloxacin: A third-generation fluoroquinolone with enhanced activity against Gram-positive bacteria.

    Moxifloxacin: Known for its broad-spectrum activity and improved pharmacokinetic properties.

Uniqueness

6,8-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activity. The presence of fluorine atoms enhances its lipophilicity and stability, while the carboxylic acid group improves its solubility and bioavailability.

Properties

IUPAC Name

6,8-difluoro-1-methyl-4-oxoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO3/c1-14-4-7(11(16)17)10(15)6-2-5(12)3-8(13)9(6)14/h2-4H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUPHRLIADPRPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=C1C(=CC(=C2)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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